methyl 4-[(E)-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazono)methyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[(E)-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazono)methyl]benzoate is a complex organic compound with the molecular formula C19H18N4O2S. This compound is known for its unique structure, which includes a benzothieno pyrimidine core, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazono)methyl]benzoate typically involves multiple steps. One common method includes the condensation of appropriate hydrazones with benzothieno pyrimidine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods often employ automated systems for precise control of reaction conditions, ensuring consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazono)methyl]benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 4-[(E)-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazono)methyl]benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazono)methyl]benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-{(E)-[(6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazono]methyl}benzoate
- 4-Methoxybenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
- 4-Methylbenzaldehyde (6-tert-pentyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)hydrazone
Uniqueness
Methyl 4-[(E)-(5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-ylhydrazono)methyl]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its benzothieno pyrimidine core and hydrazono linkage make it a valuable compound for various research applications .
Properties
Molecular Formula |
C19H18N4O2S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl 4-[(E)-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylhydrazinylidene)methyl]benzoate |
InChI |
InChI=1S/C19H18N4O2S/c1-25-19(24)13-8-6-12(7-9-13)10-22-23-17-16-14-4-2-3-5-15(14)26-18(16)21-11-20-17/h6-11H,2-5H2,1H3,(H,20,21,23)/b22-10+ |
InChI Key |
OERKMHKTHMNFNV-LSHDLFTRSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC2=C3C4=C(CCCC4)SC3=NC=N2 |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC2=C3C4=C(CCCC4)SC3=NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.